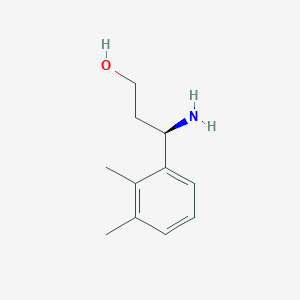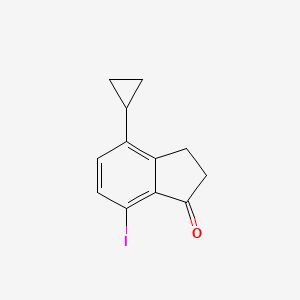
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H11IO It is a derivative of indanone, characterized by the presence of a cyclopropyl group at the 4-position and an iodine atom at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indanone derivative.
Iodination: The iodination at the 7-position can be carried out using iodine or iodine monochloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while oxidation and reduction can lead to various oxygenated or deoxygenated compounds.
Scientific Research Applications
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The cyclopropyl and iodine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indanone: A closely related compound with similar structural features but lacking the cyclopropyl and iodine groups.
Indane-1,3-dione: Another derivative of indanone with different functional groups.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to various aromatic or heteroaromatic systems.
Uniqueness
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one is unique due to the combination of the cyclopropyl and iodine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11IO |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
4-cyclopropyl-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11IO/c13-10-5-3-8(7-1-2-7)9-4-6-11(14)12(9)10/h3,5,7H,1-2,4,6H2 |
InChI Key |
WCTXZXDTZJJLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3CCC(=O)C3=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


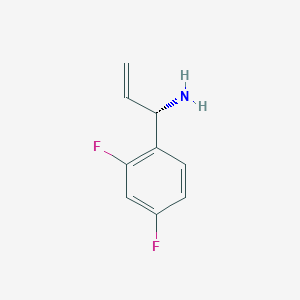
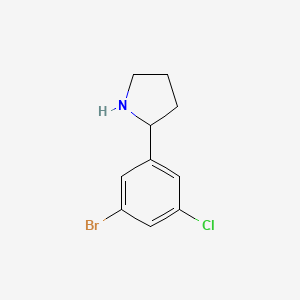
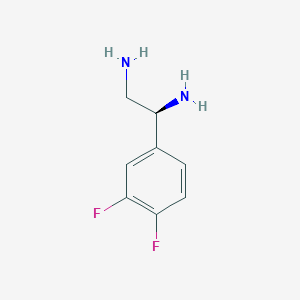
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
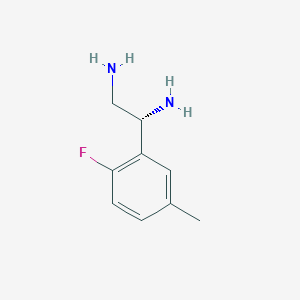



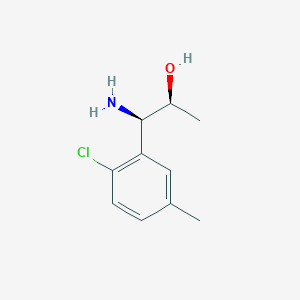
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
